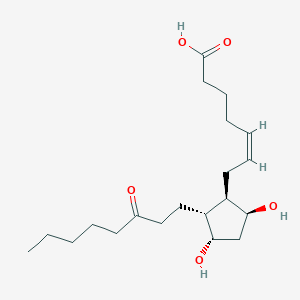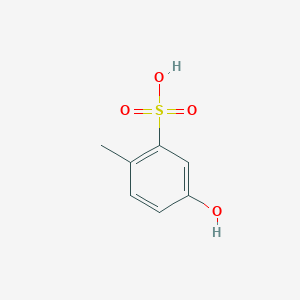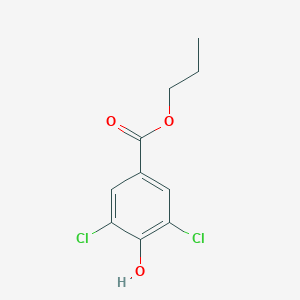
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Übersicht
Beschreibung
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha is a metabolite of Prostaglandin D2 in the 15-hydroxy PGDH pathway. It is a significant compound in the study of prostaglandin metabolism and has various biological implications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha involves the metabolism of Prostaglandin D2. Homogenates of human lung metabolize Prostaglandin D2 first to 11beta-PGF2alpha and then to 11beta-15-keto-PGF2alpha in the presence of NAD+. no this compound is formed in this process. In contrast, guinea pig liver and kidney homogenates metabolize Prostaglandin D2 to this compound via 11beta-PGF2alpha in the presence of NAD+ and NADP+ .
Industrial Production Methods: The industrial production of this compound is not well-documented. it is typically synthesized in research laboratories for scientific studies.
Analyse Chemischer Reaktionen
Types of Reactions: 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha has several scientific research applications:
Chemistry: It is used to study the metabolism of prostaglandins and their derivatives.
Biology: The compound is significant in understanding the biological pathways involving prostaglandins.
Medicine: It has potential therapeutic applications in treating conditions related to prostaglandin metabolism.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha involves its role as a metabolite in the 15-hydroxy PGDH pathway. It is formed by the reduction of the C-13, 14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase. This process must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase .
Vergleich Mit ähnlichen Verbindungen
- Prostaglandin D2
- 11beta-PGF2alpha
- 11beta-15-keto-PGF2alpha
Comparison: 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha is unique due to its specific role in the 15-hydroxy PGDH pathway and its formation through the reduction of the C-13, 14 double bond. This distinguishes it from other prostaglandin metabolites, which may not undergo the same metabolic processes .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIONYPMSCHQI-KGILNJEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348020 | |
| Record name | (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301348020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107615-77-0 | |
| Record name | (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301348020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]-](/img/structure/B12005.png)
